molecular formula C16H16ClNO2 B3757802 N-(4-chlorophenyl)-4-phenoxybutanamide

N-(4-chlorophenyl)-4-phenoxybutanamide

Cat. No.: B3757802
M. Wt: 289.75 g/mol
InChI Key: CRYIKKRFVYWHRD-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-phenoxybutanamide is a synthetic amide compound characterized by a butanamide backbone with a phenoxy group at the fourth carbon and a 4-chlorophenyl group attached to the amide nitrogen. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the aromatic chlorophenyl and phenoxy moieties.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-13-8-10-14(11-9-13)18-16(19)7-4-12-20-15-5-2-1-3-6-15/h1-3,5-6,8-11H,4,7,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYIKKRFVYWHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-phenoxybutanamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-phenoxybutanamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The phenoxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Aromatic Rings

Halogen Substitution on the Phenyl Group
  • N-(4-Fluorophenyl)maleimide (IC₅₀ = 5.18 μM) and N-(4-Iodophenyl)maleimide (IC₅₀ = 4.34 μM): Halogen size (F vs. I) at the para position showed minimal impact on monoacylglycerol lipase (MGL) inhibition, suggesting electronic effects dominate over steric factors in this scaffold .
Substituent Modifications on the Phenoxy Group
  • 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide: Bulky tert-pentyl groups on the phenoxy ring increase steric hindrance, which may reduce solubility but improve membrane permeability compared to the unsubstituted phenoxy in the target compound .

Bioactivity Profiles of Key Analogs

Antioxidant Activity

Hydroxamic acid derivatives (e.g., N-(4-chlorophenyl)-N-hydroxycyclopropanecarboxamide) demonstrated radical scavenging activity in DPPH assays, attributed to the hydroxylamine (-NHOH) group.

Antifungal Activity

Compounds like PYR and TRI with N-heterocycles and para-substituted aromatic groups showed activity against C. albicans. While the target compound lacks a heterocycle, its 4-chlorophenyl and phenoxy groups may still contribute to antifungal mechanisms through membrane interaction .

Enzyme Inhibition

N-(4-Chlorophenyl)maleimide (IC₅₀ = 7.24 μM) exhibited moderate MGL inhibition, comparable to other halogenated analogs. The target compound’s butanamide chain may offer flexibility for binding to enzyme active sites, though this requires experimental validation .

Physicochemical and Structural Data Comparison

Compound Name Molecular Weight Key Substituents Notable Properties
N-(4-Chlorophenyl)-4-phenoxybutanamide ~317.8* 4-Cl phenyl, phenoxy Moderate lipophilicity, stable amide
4-[2,4-Bis(tert-pentyl)phenoxy]-N-(4-Cl-3-NO₂-phenyl)butanamide ~529.1 tert-Pentyl, 3-NO₂ High steric hindrance, reduced solubility
N-(4-Acetylphenyl)-4-(2,4-diCl-phenoxy)butanamide ~366.2 2,4-diCl phenoxy, acetyl Enhanced lipophilicity, potential CYP interactions
N-(4-Bromophenyl)-4-phenylbutanamide ~318.2 4-Br phenyl Higher molecular weight vs. Cl analog

*Calculated based on C₁₆H₁₅ClN₂O₂.

Critical Analysis of Substituent Effects

  • Para vs.
  • Phenoxy vs. Benzamide Backbones: Compared to N-[4-(butan-2-yl)phenyl]-4-[(4-chlorophenoxy)methyl]benzamide , the butanamide chain in the target compound offers greater flexibility, which may improve binding kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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